N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide
CAS No.:
Cat. No.: VC14784461
Molecular Formula: C25H28N4O4
Molecular Weight: 448.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H28N4O4 |
|---|---|
| Molecular Weight | 448.5 g/mol |
| IUPAC Name | N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3-yl)ethyl]-3-(1H-indol-3-yl)propanamide |
| Standard InChI | InChI=1S/C25H28N4O4/c1-4-23-28-20-14-22(33-3)21(32-2)13-18(20)25(31)29(23)12-11-26-24(30)10-9-16-15-27-19-8-6-5-7-17(16)19/h5-8,13-15,27H,4,9-12H2,1-3H3,(H,26,30) |
| Standard InChI Key | CNXYXUNLJVKCEC-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)CCC3=CNC4=CC=CC=C43)OC)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide, reflects its three primary components:
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Quinazolinone Core: A bicyclic system with a 4-oxo group at position 4, ethyl substitution at position 2, and methoxy groups at positions 6 and 7 .
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Ethylamine Linker: A two-carbon chain connecting the quinazolinone nitrogen to the propanamide group.
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Indole-Containing Propanamide: A three-carbon amide terminating in a 1H-indol-3-yl group, which introduces aromatic and hydrogen-bonding capabilities .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₈N₄O₄ |
| Molecular Weight | 448.5 g/mol |
| CAS Registry Number | 1435903-97-1 |
| SMILES Notation | CC1=NC2=C(C=C(C(=O)N1CCNC(=O)CCC3=CNC4=CC=CC=C43)OC)OC |
The methoxy groups at positions 6 and 7 enhance lipophilicity, potentially improving membrane permeability, while the ethyl group at position 2 may sterically influence target binding .
Synthetic Routes
Synthesis typically involves sequential modifications of a quinazolinone precursor:
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Quinazolinone Formation: Cyclocondensation of anthranilic acid derivatives with ethyl carbamate yields the 4-oxoquinazolin scaffold .
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Ethyl Substitution: Alkylation at position 2 using ethyl halides under basic conditions introduces the ethyl group .
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Side-Chain Attachment: Nucleophilic substitution or Mitsunobu reaction links the ethylamine spacer to the quinazolinone nitrogen .
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Indole-Propanamide Coupling: Amide bond formation between 3-(1H-indol-3-yl)propanoic acid and the ethylamine linker completes the synthesis .
Critical reaction parameters include temperature control (60–80°C for amidation) and purification via silica gel chromatography to isolate the final product .
| Target | Predicted IC₅₀ (nM) | Therapeutic Area |
|---|---|---|
| EGFR Kinase | 50–100 | Oncology |
| 5-HT₂A Receptor | 100–200 | Neuropsychiatry |
| TOPOISOMERASE II | >500 | Antimicrobial Adjuvant |
These projections derive from molecular docking studies of analogous compounds .
Bioactivity Profiles
In vitro assays of related quinazolinone-indole hybrids demonstrate:
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Antiproliferative Activity: IC₅₀ values of 1–10 µM against breast (MCF-7) and lung (A549) cancer lines .
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Neuroprotective Effects: 30–40% reduction in glutamate-induced neuronal apoptosis at 10 µM .
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Antimicrobial Potency: Moderate growth inhibition (MIC 16–32 µg/mL) against Staphylococcus aureus and Escherichia coli.
The ethyl and methoxy substituents likely optimize pharmacokinetics by balancing solubility and metabolic stability .
Physicochemical Characterization
Solubility and Stability
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Aqueous Solubility: <1 mg/mL at pH 7.4, improvable via salt formation (e.g., hydrochloride) .
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Thermal Stability: Decomposition onset at 215°C (DSC), suitable for standard storage .
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Photostability: 90% remaining after 48 h under UV light (λ = 365 nm).
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, quinazolinone H-5), 7.45–7.10 (m, 5H, indole), 4.12 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.85 (s, 3H, OCH₃) .
Applications and Future Directions
Therapeutic Development
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Oncology: As a dual EGFR/TOP2 inhibitor, this compound could synergize with DNA-damaging agents .
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Neurology: 5-HT₂A affinity warrants exploration in depression or migraine models .
Industrial Synthesis
Scale-up challenges include optimizing the Mitsunobu reaction (yield <40% in lab-scale) and reducing palladium residues from coupling steps .
Research Priorities
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Crystallography: X-ray structure determination to guide SAR studies.
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ADME Profiling: Plasma protein binding, hepatic microsomal stability.
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In Vivo Efficacy: Xenograft models for oncology; forced swim test for neuroactivity.
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